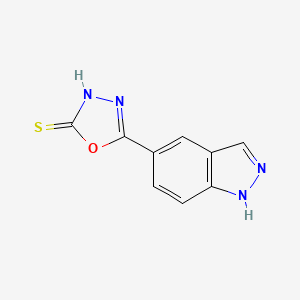

5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol

Beschreibung

Eigenschaften

IUPAC Name |

5-(1H-indazol-5-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4OS/c15-9-13-12-8(14-9)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXQNZAQCZFSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=NNC(=S)O3)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233063 | |

| Record name | 5-(1H-Indazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005205-27-5 | |

| Record name | 5-(1H-Indazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005205-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1H-Indazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Conventional Synthesis via Cyclization of Hydrazides

The classical approach begins with the synthesis of indazole acid hydrazides, which serve as key intermediates. These hydrazides are obtained through esterification of indazole derivatives followed by refluxing with hydrazine hydrate. The hydrazide then undergoes cyclization with suitable cyclizing agents such as phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring.

- Esterification of Indazole Acid: Indazole-5-carboxylic acid is esterified using alcohols under acidic conditions.

- Hydrazide Formation: Refluxing the ester with hydrazine hydrate yields the corresponding hydrazide.

- Cyclization to Oxadiazole: Reaction of the hydrazide with POCl₃ induces ring closure, forming the 1,3,4-oxadiazole core.

Indazole-5-carboxylic acid → Ester → Hydrazide → Cyclization with POCl₃ → 5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol

- Well-established, high-yielding.

- Suitable for synthesizing diverse derivatives by modifying the hydrazide precursor.

- Use of toxic reagents like POCl₃.

- Environmentally hazardous due to corrosive and toxic by-products.

Green and Environmentally Friendly Electrochemical Synthesis

Recent studies have explored electrochemical methods to synthesize oxadiazoles, reducing reliance on toxic reagents. For example, electrooxidation of hydrazide derivatives in the presence of chloride ions can induce intramolecular cyclization to form the oxadiazole ring with high efficiency.

- Electrochemical oxidation of hydrazide intermediates in an undivided cell.

- Use of benign electrolytes such as NaClO₄ in methanol.

- Room temperature conditions facilitate mild reaction environments.

| Parameter | Details |

|---|---|

| Electrolyte | NaClO₄ |

| Solvent | Methanol |

| Temperature | Room temperature |

| Yield | Approximately 85% |

- Environmentally friendly, avoiding toxic reagents.

- High yields and operational simplicity.

- Suitable for scale-up and diverse derivative synthesis.

- Requires specialized electrochemical equipment.

- Optimization needed for different substrates.

Synthesis of 2-Thiol Derivatives

The thiol functionality at the 2-position of the oxadiazole ring is introduced via reaction with carbon disulfide (CS₂) under basic conditions, typically in ethanol or aqueous media.

- Reaction of the cyclized oxadiazole with potassium hydroxide (KOH) and carbon disulfide.

- Refluxing for 6 hours facilitates formation of the 2-thiol group.

- Acidification and recrystallization yield the pure 2-thiol derivative.

Oxadiazole derivative + CS₂ + KOH → this compound

- Hydrogen sulfide evolution during the reaction necessitates proper ventilation.

- The process is straightforward and adaptable for various substituents.

Derivatization via Alkylation

The thiol group at the 2-position can be further functionalized through alkylation with alkyl halides in the presence of bases such as sodium hydride (NaH) or lithium hydride (LiH) in polar aprotic solvents like DMF.

- Dissolution of the oxadiazole-2-thiol in DMF.

- Addition of NaH or LiH to generate the thiolate anion.

- Addition of electrophiles (alkyl halides) and stirring at room temperature.

- Precipitation of the S-alkylated derivatives upon water addition.

| Reagent | Conditions |

|---|---|

| Base | NaH or LiH |

| Solvent | DMF |

| Temperature | Room temperature |

| Duration | 3 hours |

- S-alkylated derivatives with yields typically ranging from 45% to 62%, depending on the electrophile and reaction optimization.

Summary Data Table of Preparation Methods

| Method | Key Reagents | Environment | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Conventional cyclization | Hydrazine hydrate, POCl₃ | Toxic reagents | 45-62% | Well-established | Toxic reagents, environmental concerns |

| Electrochemical synthesis | Hydrazide derivatives, NaClO₄ | Eco-friendly | ~85% | Green, high yield | Equipment-dependent |

| Thiol formation | CS₂, KOH | Moderate toxicity | 70-80% | Straightforward | H₂S evolution, safety precautions |

| Alkylation of thiol | Alkyl halides, NaH/LiH | Mild | 45-62% | Versatile derivatization | Reaction optimization needed |

Research Findings and Notes

- The classical route via hydrazide cyclization remains the most common, but environmentally conscious methods like electrochemical synthesis are gaining prominence.

- The thiol functionality is reliably introduced through carbon disulfide reactions, enabling further derivatization.

- Structural modifications at the thiol group via alkylation expand the compound's chemical space, potentially influencing biological activity.

- Optimization of reaction conditions, especially for electrochemical methods, enhances yields and sustainability.

The preparation of This compound involves a combination of traditional cyclization of hydrazides and innovative electrochemical techniques. The classical method, while reliable, poses environmental challenges due to toxic reagents. Conversely, electrochemical synthesis offers a greener alternative with comparable or superior yields. The subsequent introduction of the thiol group through carbon disulfide addition and derivatization via alkylation further broadens the compound's synthetic utility, enabling extensive structural diversification for biological evaluation.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.

Substitution: The indazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Various reduced forms of the oxadiazole ring.

Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives of the indazole ring.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or proteins involved in disease pathways, leading to therapeutic effects. The indazole moiety is known to interact with kinase enzymes, while the oxadiazole ring can form hydrogen bonds with biological macromolecules, enhancing its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of 1,3,4-oxadiazole-2-thiol derivatives are highly dependent on substituents at positions 2 and 5. Below is a comparative analysis with structurally related compounds:

Biologische Aktivität

5-(1H-Indazol-5-yl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique scaffold that combines the indazole and oxadiazole moieties. This structural combination is known to influence its biological activity significantly. The compound's molecular formula is , with a molecular weight of 194.22 g/mol.

Biological Activities

The biological activity of this compound has been studied in various contexts:

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit promising antiproliferative effects against several cancer cell lines. For instance, compounds similar to this compound have shown cytotoxicity towards human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) through mechanisms involving topoisomerase I inhibition . The structure-activity relationship (SAR) studies indicate that modifications to the oxadiazole ring can enhance anticancer efficacy.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(Indazole) | HCT-116 | 1.9 | Topoisomerase I inhibition |

| 5-(Indazole) | HeLa | 2.3 | Topoisomerase I inhibition |

| Doxorubicin | HCT-116 | 3.23 | DNA intercalation |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The presence of specific substituents on the phenyl ring significantly impacts the inhibitory potency. For example, certain derivatives exhibited IC50 values ranging from 0.89 to 1.27 µM against BuChE, comparable to standard inhibitors like Donepezil .

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | AChE | 0.92 |

| Compound B | AChE | 1.24 |

| Donepezil | AChE | Similar |

The mechanisms underlying the biological activities of this compound include:

- Topoisomerase Inhibition : The compound interacts with topoisomerase I, disrupting DNA replication in cancer cells.

- Enzyme Interaction : It inhibits cholinesterases by binding to their active sites, which is crucial for neuroprotective applications.

- Antioxidant Properties : The oxadiazole moiety contributes to antioxidant activity, providing protective effects against oxidative stress .

Case Studies

Several case studies highlight the therapeutic potential of indazole and oxadiazole derivatives:

- Study on Anticancer Activity : A study synthesized various oxadiazole derivatives and tested their cytotoxicity against multiple cancer cell lines. Results indicated that modifications in the oxadiazole structure could lead to enhanced anticancer properties.

- Enzyme Inhibition Research : Research focused on the synthesis of indazole-based thiadiazoles revealed significant AChE inhibition, suggesting potential applications in treating Alzheimer's disease.

Q & A

Q. How is this compound applied in electrochemistry beyond biological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.